molecular formula C28H32O6 B612267 Flll32

Flll32

Cat. No.: B612267
M. Wt: 464.5 g/mol
InChI Key: NQDROBVIYYEMDQ-WFYKWJGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLLL32 is a potent JAK2/STAT3 inhibitor . It is a synthetic analog of curcumin and has been shown to have antitumor activity . It inhibits the induction of STAT3 phosphorylation by IFNα and IL-6 in breast cancer cells .


Synthesis Analysis

This compound was generated from curcumin using structure-based design . It was found to be more efficient at inhibiting STAT3 function in osteosarcoma cells compared to curcumin .


Molecular Structure Analysis

This compound is a structurally distinct curcumin analog . It was designed as a novel structural analog of curcumin that approximates a modified version of the molecule when locked into the keto-form .


Chemical Reactions Analysis

This compound specifically reduces STAT3 phosphorylation at Tyr705 (pSTAT3) and induces apoptosis in human melanoma cell lines and primary melanoma cultures . It also decreases the expression of survivin, VEGF, and MMP2 at both mRNA and protein levels .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C28H32O6 and its molecular weight is 464.55 . It is a solid substance with a light yellow to yellow color .

Scientific Research Applications

  • Pancreatic and Breast Cancer Treatment : FLLL32, derived from curcumin (the primary bioactive compound of turmeric), has shown efficacy in inhibiting STAT3 phosphorylation, DNA-binding activity, and transactivation in vitro. This leads to the impediment of multiple oncogenic processes and induction of apoptosis in pancreatic and breast cancer cell lines (Lin et al., 2010).

  • Melanoma Treatment : this compound induces apoptosis in melanoma cells by specifically reducing STAT3 phosphorylation. It has shown potential for melanoma therapy, as it retains cellular response to cytokines with anti-tumor activity (Bill et al., 2010).

  • Overcoming Chemo/Radio-Resistance in Pancreatic Cancer : this compound has been found effective in sensitizing pancreatic cancer to chemo/radio-therapy by targeting pancreatic cancer stem cells (CSCs) and inhibiting STAT3-dependent CSCs, thus providing a novel strategy for pancreatic cancer therapy (Wu et al., 2016).

  • Treatment of Oral Cancer : this compound induces caspase-dependent apoptosis in oral cancer cells and has been suggested as a potential therapeutic agent for oral cancer treatment. It activates apoptosis-related molecular mechanisms through the p38 MAPK signaling pathway (Su et al., 2021).

  • Reducing Tumor Growth in Neurofibroma : this compound reduces neurofibroma growth in mice by inhibiting inflammatory cytokine expression and tumor macrophage numbers, implicating its potential as a therapeutic target in neurofibroma (Fletcher et al., 2018).

  • Inhibition of Renal Cell Carcinoma and Melanoma Cell Lines : this compound and its analog FLLL62 inhibit STAT3 phosphorylation and dimerization, inducing apoptosis in renal cell carcinoma and melanoma cell lines. They display specificity for the Jak2-STAT3 pathway (Bill et al., 2012).

Safety and Hazards

When handling FLLL32, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

FLLL32 has shown promising results in inhibiting tumor growth in various cancers, including melanoma and oral cancer . Future work with this compound will define the therapeutic potential of this compound in vivo .

Biochemical Analysis

Biochemical Properties

FLLL32 plays a significant role in biochemical reactions by specifically targeting the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and is involved in tumor cell survival, proliferation, metastasis, and chemotherapy resistance . This compound inhibits STAT3 phosphorylation and DNA binding activity, leading to the downregulation of STAT3 target genes such as vascular endothelial growth factor (VEGF), survivin, and matrix metalloproteinase-2 (MMP2) . This inhibition results in the induction of apoptosis in cancer cells.

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, including osteosarcoma, melanoma, and oral cancer cells . It reduces STAT3 phosphorylation and decreases the expression of STAT3 target genes, leading to caspase-dependent apoptosis . In melanoma cells, this compound specifically reduces STAT3 phosphorylation at Tyr705 and induces apoptosis at micromolar concentrations . Additionally, this compound does not adversely affect the function or viability of immune cells from normal donors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting STAT3 phosphorylation and DNA binding activity . This inhibition leads to the downregulation of STAT3 target genes and the induction of apoptosis through the caspase pathway . This compound also activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms . The compound’s ability to inhibit STAT3 function and expression is partly mediated through the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound decreases STAT3 DNA binding and promotes loss of cell proliferation at lower concentrations than curcumin . The compound induces caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . These effects are observed within 12-24 hours of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that significant increases in caspase 3/7 activity occur at 7.5 μM of this compound compared to curcumin at 10 μM . The compound exhibits dose-dependent antiparasitic activity against various Babesia species and Theileria equi . Additionally, this compound has been shown to ameliorate intestinal injury in a necrotizing enterocolitis model .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate apoptosis and cell proliferation. The compound activates the p38 MAPK signaling pathway, leading to the induction of caspase-dependent apoptosis . This compound also affects the expression of heme oxygenase-1 (HO-1) and other apoptosis-related proteins . These metabolic pathways contribute to the compound’s antitumor activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound efficiently inhibits STAT3 phosphorylation and DNA binding activity in multiple myeloma, glioblastoma, liver cancer, and colorectal cancer cell lines . This compound selectively inhibits the induction of STAT3 phosphorylation by interleukin-6 but not STAT1 phosphorylation by interferon-gamma .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it inhibits STAT3 phosphorylation and DNA binding activity . The compound’s ability to translocate to the nucleus and regulate gene expression is crucial for its antitumor activity. This compound’s localization and activity are influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDROBVIYYEMDQ-WFYKWJGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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